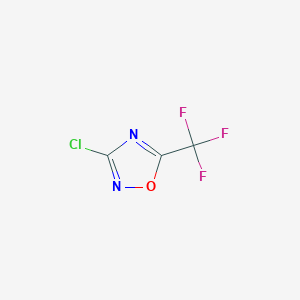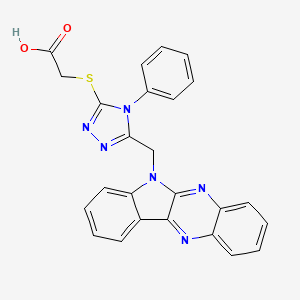
3,3'-Bipyridine, 1,1'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bipyridine, 1,1’-dioxide is an organic compound with the molecular formula C10H8N2O2. It is a derivative of bipyridine, where both nitrogen atoms are oxidized to form N-oxides. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure and properties make it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipyridine, 1,1’-dioxide typically involves the oxidation of 3,3’-bipyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atoms to N-oxides .
Industrial Production Methods: Industrial production of 3,3’-Bipyridine, 1,1’-dioxide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Bipyridine, 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Higher N-oxide derivatives.
Reduction: 3,3’-Bipyridine.
Substitution: Halogenated bipyridine derivatives.
Aplicaciones Científicas De Investigación
3,3’-Bipyridine, 1,1’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
Mecanismo De Acción
The mechanism of action of 3,3’-Bipyridine, 1,1’-dioxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The N-oxide groups play a crucial role in the compound’s reactivity and binding affinity, influencing the overall biological and chemical activity .
Comparación Con Compuestos Similares
2,2’-Bipyridine, 1,1’-dioxide: Another bipyridine N-oxide derivative with similar coordination properties but different spatial arrangement.
3,3’-Dinitro-2,2’-bipyridine-1,1’-dioxide: A nitro-substituted derivative with enhanced electronic properties.
(3-Nitro-2-pyridyl)(5-nitro-2-pyridyl)amine: A related compound with different substituents affecting its reactivity and applications.
Uniqueness: 3,3’-Bipyridine, 1,1’-dioxide is unique due to its specific N-oxide functional groups, which impart distinct electronic and coordination properties. This makes it particularly valuable in forming stable metal complexes and exploring various chemical and biological applications .
Propiedades
Número CAS |
2935-74-2 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
1-oxido-3-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium |
InChI |
InChI=1S/C10H8N2O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
Clave InChI |
SEQNYJKJVRTETG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])C2=C[N+](=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)








![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)

